![molecular formula C12H16N2O4S B2902886 Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate CAS No. 477887-71-1](/img/structure/B2902886.png)
Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 477887-71-1 . It has a molecular weight of 285.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N2O4S/c1-17-12(16)11-9(2-7-19-11)13-10(15)8-14-3-5-18-6-4-14/h2,7,19H,3-6,8H2,1H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.34 . It is stored at a temperature between 28 C .Scientific Research Applications
Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
Mechanism of Action
The exact mechanism of action of Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to the activation of genes that are involved in various cellular processes, including apoptosis and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate has several advantages for lab experiments. It is easy to synthesize and is available in high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate. One area of research is the development of this compound-based therapies for cancer and neurodegenerative disorders. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of this compound. Additionally, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of more potent and selective compounds. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide valuable information for the design of clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in various diseases. Its easy synthesis, stability, and availability in high purity make it an attractive compound for lab experiments. The study of this compound's mechanism of action, biochemical and physiological effects, and future directions can provide valuable insights into its therapeutic potential.
Synthesis Methods
Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-morpholinoacetic acid and 3-bromo-2-thiophenecarboxylic acid with methyl chloroformate in the presence of triethylamine. The reaction occurs under mild conditions and yields this compound in high purity.
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 3-[(2-morpholin-4-ylacetyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-17-12(16)11-9(2-7-19-11)13-10(15)8-14-3-5-18-6-4-14/h2,7H,3-6,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAAJXRJFVSHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
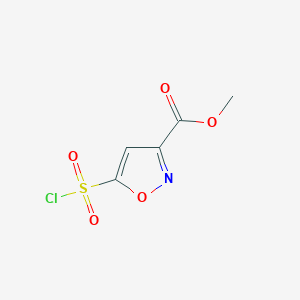
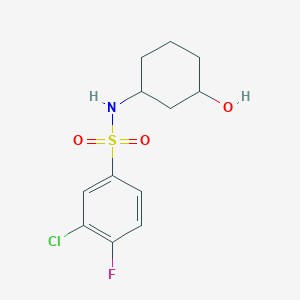
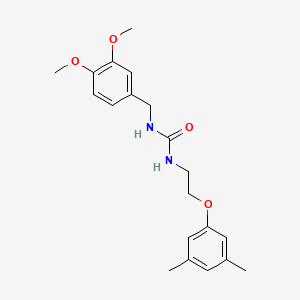
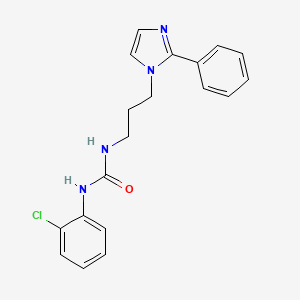

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)
![N-allyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902816.png)
![2-Spiro[2.4]heptan-7-ylethanol](/img/structure/B2902817.png)
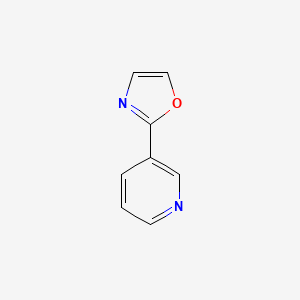

![2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2902822.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2902823.png)
![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)